

Spectroscopic Analysis of 1,1,2-Trichloropropene: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2-Trichloropropene

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This technical guide provides a detailed overview of the available spectroscopic data for **1,1,2-trichloropropene** (CAS RN: 21400-25-9). The document collates information from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication of these results.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for **1,1,2-trichloropropene**. It is important to note that while IR and Mass Spectrometry data are available from public databases, comprehensive ^1H and ^{13}C NMR data for **1,1,2-trichloropropene** were not readily found in the public domain during the course of this research.

Table 1: Infrared (IR) Spectroscopy Data

The most significant absorption bands from the infrared spectrum of **1,1,2-trichloropropene** are presented below. This data is crucial for identifying the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium-Strong	C-H stretch (from the methyl group)
~1640	Medium	C=C stretch (alkene)
~1450	Medium	C-H bend (methyl group)
~800-600	Strong	C-Cl stretch

Data sourced from the NIST WebBook.[1]

Table 2: Mass Spectrometry (MS) Data

The mass spectrum of **1,1,2-trichloropropene**, typically obtained via electron ionization (EI), shows a characteristic fragmentation pattern. The major fragments and their relative intensities are key to confirming the molecular weight and elucidating the structure of the molecule.[2] The molecular weight of **1,1,2-trichloropropene** is 145.415 g/mol .[1][2]

m/z	Relative Intensity (%)	Assignment
144/146/148	~30:30:10	[M] ⁺ (Molecular ion peak with isotopic pattern for 3 Cl atoms)
109/111	~100:65	[M-Cl] ⁺ (Loss of a chlorine atom)
74/76	~40:13	[C ₂ H ₂ Cl] ⁺
39	~50	[C ₃ H ₃] ⁺

Data interpreted from NIST and PubChem databases.[2][3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Despite a thorough search of publicly available spectroscopic databases, experimental ¹H and ¹³C NMR data for **1,1,2-trichloropropene** could not be located. For a molecule with the structure of **1,1,2-trichloropropene**, one would expect a singlet in the ¹H NMR spectrum corresponding to the methyl protons. In the ¹³C NMR spectrum, three distinct signals would be

anticipated: one for the methyl carbon and two for the sp^2 hybridized carbons of the double bond.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile, halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for acquiring ^1H and ^{13}C NMR spectra of a volatile liquid like **1,1,2-trichloropropene**.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1,1,2-trichloropropene** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - The solvent should be chosen to avoid signal overlap with the analyte.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 300-500 MHz NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.

- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 75-125 MHz NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a neat liquid sample.

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
 - Place one to two drops of neat **1,1,2-trichloropropene** onto the surface of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.
- Data Acquisition and Processing:
 - Place the salt plate assembly in the sample holder of the spectrometer.
 - Acquire the spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

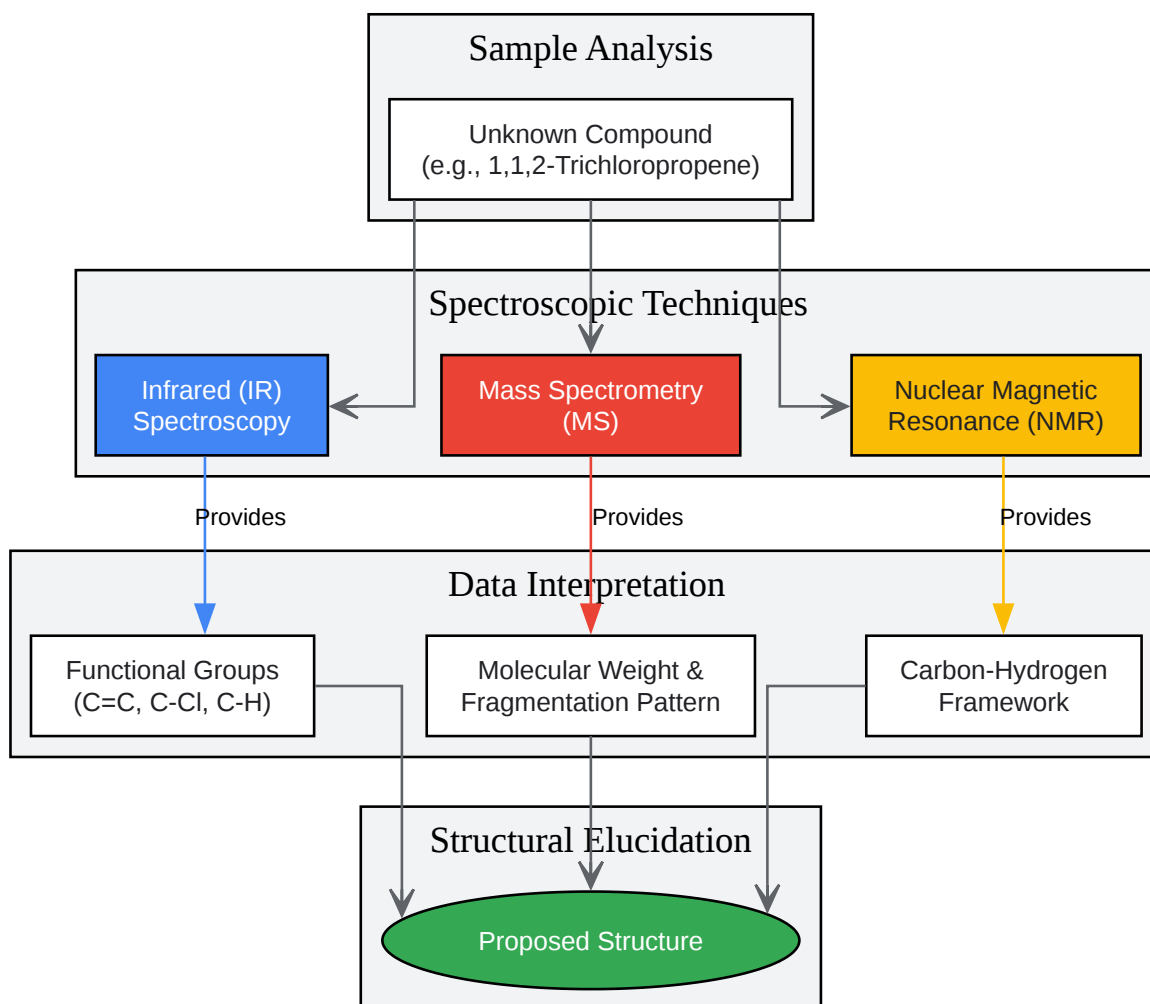
This protocol describes a general procedure for obtaining an electron ionization mass spectrum of a volatile compound, often coupled with a gas chromatography (GC) inlet.

- Sample Introduction:
 - For a pure liquid, a direct insertion probe can be used, or the sample can be introduced via a GC.
 - If using GC-MS, dissolve a small amount of **1,1,2-trichloropropene** in a volatile solvent (e.g., dichloromethane or hexane).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.
- Instrument Parameters (Electron Ionization):
 - Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.^[4]
- Source Temperature: 150-250 °C to ensure the sample remains in the gas phase.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-300 to cover the expected molecular ion and fragment masses.
- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - The resulting spectrum will show the relative abundance of different mass-to-charge ratio fragments.
 - Analyze the fragmentation pattern to confirm the structure and identify the molecular ion. The isotopic distribution for chlorine ($^{35}\text{Cl}:$ $^{37}\text{Cl} \approx 3:1$) is a key feature to look for in fragments containing chlorine atoms.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like **1,1,2-trichloropropene** using the spectroscopic techniques discussed.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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